

N-(hydroxymethyl)-4-nitrobenzamide CAS number and supplier

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Compound of Interest

Compound Name: N-(hydroxymethyl)-4-nitrobenzamide

Cat. No.: B2655115

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Technical Guide: N-(hydroxymethyl)-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides an in-depth overview of **N-(hydroxymethyl)-4-nitrobenzamide**, a nitroaromatic compound with potential applications in chemical synthesis and drug discovery.

Identifier	Value	Source
Chemical Name	N-(hydroxymethyl)-4-nitrobenzamide	PubChem[1]
CAS Number	40478-12-4	PubChem[1]
Molecular Formula	C ₈ H ₈ N ₂ O ₄	PubChem[1]
Molecular Weight	196.16 g/mol	PubChem[1]
InChI Key	CQBAFPMQYMJXAZ-UHFFFAOYSA-N	Benchchem[2]

Potential Suppliers:

- Benchchem: Catalog Number B2655115[2]
- Further suppliers may be identified by searching chemical purchasing platforms using the CAS number 40478-12-4.

Physicochemical Properties

Below is a summary of computed physicochemical properties for **N-(hydroxymethyl)-4-nitrobenzamide**. These values are algorithmically generated and should be considered estimates.

Property	Value	Source
XLogP3	0.5	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	196.04840674 Da	PubChem[1]
Topological Polar Surface Area	95.2 Å ²	PubChem[1]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **N-(hydroxymethyl)-4-nitrobenzamide** is not readily available in the searched literature, its synthesis can be logically inferred from standard organic chemistry reactions. The process is a two-step procedure involving the formation of a 4-nitrobenzamide precursor, followed by hydroxymethylation.

Step 1: Synthesis of 4-Nitrobenzamide (Precursor)

Two primary, high-yield methods for the synthesis of the 4-nitrobenzamide intermediate have been documented.

Method A: Catalytic Condensation of 4-Nitrobenzoic Acid and Ammonia

This method provides high yields and utilizes a simplified technological approach.

- Reactants: 4-Nitrobenzoic acid, Ammonia
- Catalytic System: A catalyst such as boric acid, tetrabutoxytitanium, or dimethylphosphite, with a cocatalyst like polyethylene glycol.
- Key Features: This approach has been reported to achieve yields of up to 97%.
- Protocol Outline:
 - Charge a reaction vessel with 4-nitrobenzoic acid (1 mole), boric acid (0.008-0.4 moles), and polyethylene glycol (0.00024-0.266 moles) in a suitable organic solvent.
 - Heat the mixture with stirring to approximately 160-165 °C.
 - Bubble ammonia gas through the heated reaction mixture.
 - Upon reaction completion, cool the mixture to 10-20 °C to allow the product to precipitate.
 - Filter the precipitated 4-nitrobenzamide.
 - Wash the product with a mild alkaline solution to remove unreacted 4-nitrobenzoic acid, followed by a water wash.
 - Dry the final product.

Method B: Acyl Chloride Intermediate

This method involves the activation of the carboxylic acid to a more reactive acyl chloride.

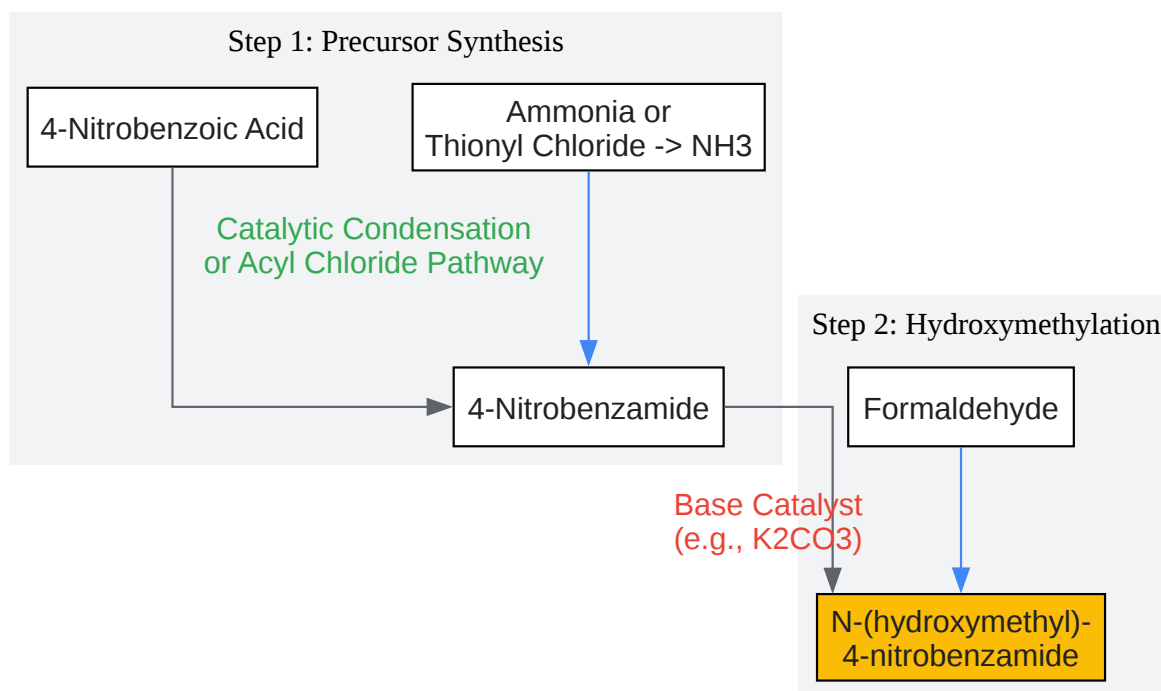
- Reactants: 4-Nitrobenzoic acid, Thionyl chloride, Concentrated Ammonia solution
- Reagents: Dimethylformamide (DMF) as a catalyst, Trichlorethylene as a solvent.
- Protocol Outline:

- Heat 4-nitrobenzoic acid with thionyl chloride in the presence of DMF at approximately 100 °C to form 4-nitrobenzoyl chloride.^[2]
- After the reaction is complete, remove excess thionyl chloride under vacuum.
- Dissolve the resulting 4-nitrobenzoyl chloride in trichlorethylene.
- Mix the solution with an excess of concentrated ammonia at 50-60 °C.^[2]
- Filter and dry the resulting 4-nitrobenzamide product. This method can yield approximately 90%.^[2]

Step 2: Hydroxymethylation of 4-Nitrobenzamide

This step introduces the hydroxymethyl group onto the amide nitrogen. The protocol is based on analogous reactions for other N-(hydroxymethyl) amides.

- Reactants: 4-Nitrobenzamide, Formaldehyde
- Catalyst: A base such as potassium carbonate is likely required to facilitate the reaction.
- Protocol Outline:
 - Dissolve 4-nitrobenzamide in a suitable solvent.
 - Add an excess of formaldehyde (typically as an aqueous solution, e.g., 37% formalin).
 - Add a catalytic amount of a base (e.g., potassium carbonate).
 - Stir the reaction at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the product would be isolated using standard workup procedures, such as extraction and solvent evaporation, followed by purification (e.g., recrystallization or column chromatography).



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Caption: General synthetic workflow for **N-(hydroxymethyl)-4-nitrobenzamide**.

Reactivity and Chemical Behavior

The chemical reactivity of **N-(hydroxymethyl)-4-nitrobenzamide** is dictated by its three primary functional groups: the nitroaromatic ring, the amide linkage, and the hydroxymethyl group.

- Hydroxymethyl Group:** This primary alcohol is a key site for further chemical modifications. It can undergo oxidation to form an N-formylbenzamide or an N-acyliminium ion intermediate, which is susceptible to nucleophilic attack. Studies on related N-(hydroxymethyl)benzamides show that this group can be a target for creating prodrugs, though the stability at physiological pH is a critical consideration.
- Nitroaromatic System:** The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic

substitution. The nitro group itself can be reduced to an amine, which is a common transformation in drug development to produce new analogues.

- **Amide Bond:** The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

Studies on the kinetics of the breakdown of related N-(hydroxymethyl)benzamide derivatives in aqueous solutions indicate that the reaction proceeds via a specific-base-catalyzed deprotonation of the hydroxyl group, followed by a rate-limiting breakdown to generate an aldehyde and the corresponding amidate.

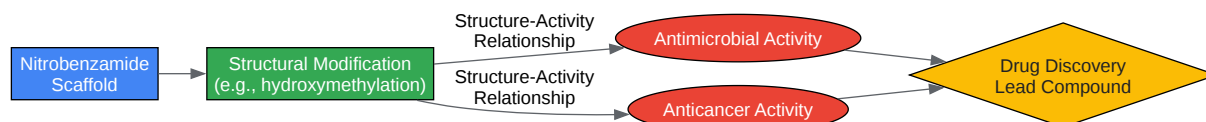
Biological Activity and Potential Applications

Direct experimental data on the biological activity of **N-(hydroxymethyl)-4-nitrobenzamide** is limited in the available literature. However, the broader class of nitrobenzamide and benzamide derivatives has been extensively studied and shown to possess a wide range of biological activities. These findings provide a basis for predicting the potential applications of the title compound.

Antimicrobial Activity: Many benzamide and nitrobenzamide derivatives have demonstrated significant antibacterial and antifungal properties. For instance, a series of N-(2-hydroxy-4(or 5)-nitrophenyl)benzamide derivatives showed a broad spectrum of activity against various microorganisms, with some compounds exhibiting potent activity against drug-resistant *Bacillus subtilis* and *Staphylococcus aureus* with MIC values as low as 1.95 µg/ml.[3] The presence of the nitro group is often crucial for this activity.

Anticancer Activity: Nitroaromatic compounds are a subject of considerable interest as potential anticancer agents. Research on 4-substituted-3-nitrobenzamide derivatives has shown that many of these compounds exhibit potent anti-tumor activity against various cancer cell lines, including HCT-116 (colon), MDA-MB-435 (melanoma), and HL-60 (leukemia).[4] The mechanism often involves the bio-reduction of the nitro group in the hypoxic environment of tumors, leading to cytotoxic species.

The logical relationship for the therapeutic potential of this class of compounds is outlined below.



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Caption: Rationale for investigating **N-(hydroxymethyl)-4-nitrobenzamide** in drug discovery.

Conclusion

N-(hydroxymethyl)-4-nitrobenzamide (CAS: 40478-12-4) is a derivative belonging to the well-studied class of nitrobenzamides. While specific research on this particular molecule is not extensive, its chemical structure suggests it is a valuable intermediate for synthetic chemistry. Based on the known biological activities of related compounds, it stands as a candidate for investigation in antimicrobial and anticancer drug discovery programs. The synthetic routes to its precursor are well-established, and its subsequent hydroxymethylation follows standard chemical procedures. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

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